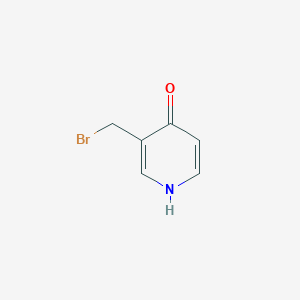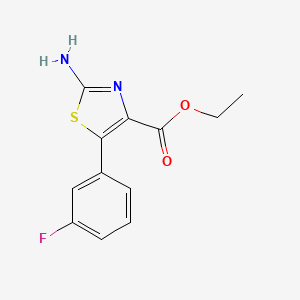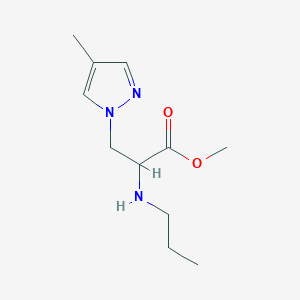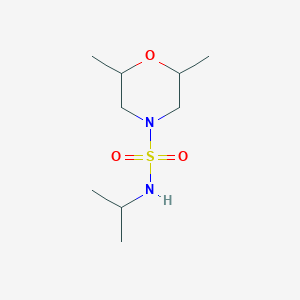
4-Chloro-1-cyclopropyl-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-cyclopropyl-2-fluorobenzene: is an aromatic compound characterized by the presence of a chlorine atom, a cyclopropyl group, and a fluorine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-1-cyclopropyl-2-fluorobenzene involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Chloro-1-cyclopropyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic aromatic substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or ammonia in a polar solvent like water or ethanol.
Electrophilic aromatic substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; chlorine or bromine for halogenation.
Oxidation and reduction: Potassium permanganate or hydrogen peroxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction.
Major Products:
Nucleophilic substitution: Formation of phenols or amines.
Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and reduction: Formation of corresponding alcohols or hydrocarbons.
科学的研究の応用
4-Chloro-1-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloro-1-cyclopropyl-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric effects of the cyclopropyl group. These factors can affect the compound’s interaction with catalysts, reagents, and other molecules, leading to various reaction pathways and products .
類似化合物との比較
- 4-Chloro-1-fluorobenzene
- 4-Chloro-1-cyclopropylbenzene
- 1-Cyclopropyl-2-fluorobenzene
Comparison: 4-Chloro-1-cyclopropyl-2-fluorobenzene is unique due to the combination of its substituents. The presence of both chlorine and fluorine atoms, along with the cyclopropyl group, imparts distinct electronic and steric properties that differentiate it from similar compounds.
特性
分子式 |
C9H8ClF |
|---|---|
分子量 |
170.61 g/mol |
IUPAC名 |
4-chloro-1-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
InChIキー |
OCUKTLLIDULXCC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)







![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)



